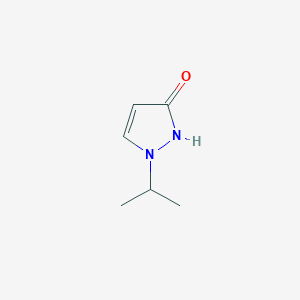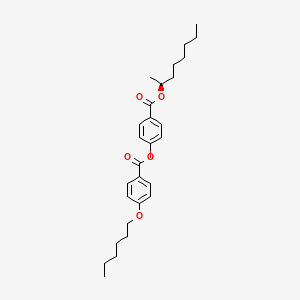
1-异丙基-1H-吡唑-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-1H-pyrazol-3-ol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-1H-pyrazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-1H-pyrazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业化学
在农业化学领域,吡唑衍生物,包括来源于1-异丙基-1H-吡唑-3-醇的衍生物,已被用作除草剂、杀虫剂、杀菌剂和杀螨剂 。它们的结构灵活性使得开发针对农业害虫和疾病具有特定作用的化合物成为可能。
材料科学
该化合物在材料科学中的作用与其用作构建块,用于创造具有所需性能的新材料有关。它可以促进具有改善的耐久性和抗环境因素的新型聚合物和涂层的开发 。
化学合成
1-异丙基-1H-吡唑-3-醇是有机合成中的一种宝贵试剂,特别是在杂环化合物的构建中。它参与各种合成途径,包括环加成和亲核取代,这些途径是创造复杂有机分子的基础 。
生物技术
在生物技术应用中,该化合物及其衍生物因其在蛋白质组学研究中的作用而被研究。它们可用于研究蛋白质相互作用和功能,有助于理解分子水平上的生物过程 。
环境科学
对1-异丙基-1H-吡唑-3-醇的环境应用的研究包括其在环境监测中的潜在用途。它可以作为用于检测污染物和毒素的传感器和分析的一部分,有助于保护生态系统 。
安全和危害
1-Isopropyl-1H-pyrazol-3-ol is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
未来方向
The future directions of research on 1-Isopropyl-1H-pyrazol-3-ol and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, further exploration of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives, a class of compounds that includes 1-Isopropyl-1H-pyrazol-3-ol, is expected .
生化分析
Biochemical Properties
1-Isopropyl-1H-pyrazol-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to various physiological effects.
Additionally, 1-Isopropyl-1H-pyrazol-3-ol can form hydrogen bonds with other biomolecules due to its nitrogen atoms, which can donate and accept hydrogen bonds . This property allows it to participate in intermolecular interactions, influencing the stability and reactivity of the molecules it interacts with.
Cellular Effects
1-Isopropyl-1H-pyrazol-3-ol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to changes in neurotransmitter levels, affecting cell signaling in the nervous system . Moreover, it has been reported to induce oxidative stress in cells by increasing the production of reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
The molecular mechanism of action of 1-Isopropyl-1H-pyrazol-3-ol involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For instance, its inhibition of acetylcholinesterase occurs through binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, 1-Isopropyl-1H-pyrazol-3-ol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-1H-pyrazol-3-ol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to 1-Isopropyl-1H-pyrazol-3-ol has been associated with persistent oxidative stress and cellular damage, which can affect cellular function and viability .
Dosage Effects in Animal Models
The effects of 1-Isopropyl-1H-pyrazol-3-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme inhibition or modulation of cell signaling pathways. At high doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired physiological functions . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity.
Metabolic Pathways
1-Isopropyl-1H-pyrazol-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of 1-Isopropyl-1H-pyrazol-3-ol on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, 1-Isopropyl-1H-pyrazol-3-ol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For example, it may be transported across cell membranes by specific transporters, influencing its concentration in different tissues and organs.
Subcellular Localization
The subcellular localization of 1-Isopropyl-1H-pyrazol-3-ol can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and DNA repair processes.
属性
IUPAC Name |
2-propan-2-yl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-4-3-6(9)7-8/h3-5H,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKDYFHECTXSQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628907 |
Source


|
| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21074-39-5 |
Source


|
| Record name | 1-(Propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)






![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)
